Mercury-203

Nuclear Medicine Environmental Tracer Studies Radiochemistry

Mercury-203 (203Hg) is a neutron-rich radioisotope of mercury with a molecular weight of 202.97287 g/mol. It is produced artificially via neutron capture on 202Hg and decays via beta-minus emission (β⁻) to an excited state of thallium-203 (203Tl).

Molecular Formula Hg
Molecular Weight 202.97287 g/mol
CAS No. 13982-78-0
Cat. No. B1206167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury-203
CAS13982-78-0
Synonyms203Hg radioisotope
Hg-203 radioisotope
Mercury-203
Molecular FormulaHg
Molecular Weight202.97287 g/mol
Structural Identifiers
SMILES[Hg]
InChIInChI=1S/Hg/i1+2
InChIKeyQSHDDOUJBYECFT-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury-203 (CAS 13982-78-0) Isotope Properties and Procurement: A Quantitative Radiotracer Specification Guide


Mercury-203 (203Hg) is a neutron-rich radioisotope of mercury with a molecular weight of 202.97287 g/mol . It is produced artificially via neutron capture on 202Hg and decays via beta-minus emission (β⁻) to an excited state of thallium-203 (203Tl) [1]. The isotope is characterized by a physical half-life of approximately 46.6 days and emits a single, prominent gamma-ray at 279 keV (100% intensity), along with beta particles having a maximum energy of 210 keV [1][2]. These nuclear properties underpin its historical and contemporary use as a radiotracer in nuclear medicine, environmental mercury cycling studies, and toxicological research [3].

Why Mercury-203 is Not Interchangeable with Mercury-197 or Other Radiotracers: A Procurement Decision Guide


Mercury-203 cannot be substituted with other mercury radioisotopes—most notably Mercury-197 (197Hg, t₁/₂ = 64.1 h) or its metastable isomer 197mHg (t₁/₂ = 23.8 h)—due to fundamentally divergent nuclear properties that dictate their utility and safety profiles [1]. The 46.6-day physical half-life of 203Hg contrasts sharply with the approximately 2.7-day half-life of 197Hg and the 23.8-hour half-life of 197mHg, resulting in vastly different experimental time windows, logistical supply chains, and radiation dosimetry profiles [1][2]. Furthermore, the specific gamma emission energy (279 keV for 203Hg vs. 77 keV for 197Hg) and particle emissions (β⁻ for 203Hg vs. electron capture for 197Hg) lead to distinct detection efficiency and dosimetry requirements [3]. Simply interchanging isotopes without considering these quantifiable differences would invalidate experimental protocols, compromise imaging or counting sensitivity, and potentially alter the radiobiological risk profile.

Mercury-203 Procurement Evidence: Head-to-Head Nuclear and Biological Comparisons


Half-Life Advantage of Mercury-203 Over Mercury-197 for Extended Experimental Timeframes

The physical half-life of Mercury-203 (203Hg) is 46.595 days, which is 17.4 times longer than the 2.673-day half-life of Mercury-197 (197Hg) [1]. This quantitative difference in decay rate means that after 10 days, approximately 86% of the initial 203Hg activity remains, whereas less than 8% of 197Hg activity remains, making 203Hg the isotope of choice for any study requiring observation periods exceeding one week. [1]

Nuclear Medicine Environmental Tracer Studies Radiochemistry

Mercury-203 Gamma Emission Energy (279 keV) vs. Mercury-197 (77 keV) for Imaging and Detection

Mercury-203 decays with the emission of a single, prominent gamma-ray at 279 keV (100% intensity), which is significantly higher in energy than the 77 keV gamma-ray from Mercury-197 [1][2]. The 279 keV photopeak of 203Hg is well-suited for detection with standard sodium iodide (NaI) scintillation detectors and provides superior tissue penetration for imaging applications compared to the low-energy emission of 197Hg, which is more susceptible to attenuation and scatter [1]. The 279 keV gamma-ray is the primary analytical signal used for quantifying mercury in neutron activation analysis and for calibration sources [2].

Gamma Spectroscopy SPECT Imaging Nuclear Medicine

Higher Kidney Radiation Dose with Mercury-203 Compared to Mercury-197: A Safety and Dosimetry Consideration

A direct comparative study of chlormerodrin (Neohydrin) labeled with Mercury-197 and Mercury-203 for brain scanning demonstrated that the radiation dose to the kidneys from 203Hg-labeled chlormerodrin is more than 33 times higher than that from 197Hg-labeled chlormerodrin [1]. Specifically, the study found that by using 197Hg, the radiation to the kidneys could be reduced to less than 3% of that expected from 203Hg [1]. This significant difference in renal dosimetry is a critical factor in the selection of a mercury isotope for human diagnostic imaging, where minimizing patient radiation exposure is paramount.

Radiation Dosimetry Radiopharmaceutical Safety Nuclear Medicine

Methylmercury-203 Toxicokinetics: Quantified Tissue Distribution for Environmental and Health Studies

Studies using Mercury-203 labeled methylmercury in cows have quantified the compound's absorption and tissue distribution. Following oral administration, apparent methylmercury-203 absorption was 59%, with only 1.1% of the administered dose excreted in urine [1]. The highest concentration of the 203Hg label was found in the kidney, followed by the liver, skeletal muscles, heart, smooth muscle, spleen, lung, brain, ovaries, and pancreas [1]. This detailed, organ-specific biodistribution data is essential for understanding the fate and potential toxicity of methylmercury in mammalian systems. In contrast, comparable comprehensive in vivo distribution data for methylmercury labeled with 197Hg is less established, limiting its utility in long-term toxicokinetic modeling.

Toxicokinetics Environmental Health Mercury Speciation

Mercury-203 Autoradiography: High-Resolution Spatial Localization of Mercury in Tissues

The beta particle emission (maximum energy 210 keV) and 46.6-day half-life of Mercury-203 make it exceptionally well-suited for high-resolution autoradiography. Studies have successfully used 203Hg emulsion autoradiography to localize methylmercury at the cellular level in mouse brain and kidney sections, providing spatial resolution down to individual neurons and glial cells [1]. The longer half-life allows for extended film exposure times, which enhances the detection of low concentrations of mercury in specific tissue compartments. In contrast, the shorter half-life of 197Hg (2.7 days) and its primary decay by electron capture (which produces Auger electrons and X-rays) yields a different spatial resolution and is less practical for long-exposure autoradiography. The 203Hg beta particles produce distinct tracks in photographic emulsion that are readily distinguishable and quantifiable [2].

Autoradiography Histology Neurotoxicology

Quantitative Environmental Mercury Methylation Rates Using 203Hg Spike Additions

A refined radiotracer technique using high specific activity 203Hg has been developed to measure mercury methylation rates in sediments and water columns with minimal perturbation of the natural system [1]. The method achieves spike additions of approximately 1 ng Hg/L, which is near ambient levels, allowing for realistic rate determinations. This is a significant improvement over previous methods that required 1 µg Hg/L or higher spikes. Using this 203Hg technique, methylation rates in freshwater sediments were measured at 0.25 to 3.7 pg/cm²/day, while estuarine sediments showed rates from 1.5 to 425 pg/cm²/day [1]. The 46.6-day half-life of 203Hg is essential for these experiments, which require incubation periods of days to weeks to capture the slow kinetics of microbial mercury transformations.

Environmental Chemistry Mercury Cycling Biogeochemistry

Primary Research and Industrial Applications for Mercury-203 (CAS 13982-78-0) Based on Differentiated Evidence


Long-Term Environmental Mercury Cycling and Methylation Studies

Mercury-203 is the isotope of choice for quantifying rates of mercury methylation and demethylation in aquatic sediments and water columns over extended periods (days to weeks) [1]. Its 46.6-day half-life allows for realistic incubation times that capture the slow kinetics of microbial processes without significant activity loss [1]. The high specific activity enables spike additions at near-ambient concentrations (~1 ng Hg/L), yielding environmentally relevant rate measurements that are not achievable with other mercury radiotracers or stable isotope methods due to their higher detection limits or shorter half-lives [1].

High-Resolution Autoradiography for Tissue-Level Mercury Localization

The beta particle emissions (max 210 keV) and 46.6-day half-life of 203Hg make it ideally suited for emulsion autoradiography, enabling the precise anatomical mapping of mercury distribution within tissue sections [1]. This technique has been validated for localizing chlormerodrin in renal proximal tubules and methylmercury in neurons and glial cells of the brain [1][2]. The longer half-life allows for multi-week film exposures, which are essential for visualizing low concentrations of mercury with high spatial resolution—a capability not practically matched by shorter-lived mercury isotopes like 197Hg.

Gamma Ray Calibration and Spectrometry Standards

The prominent 279 keV gamma-ray emission (100% intensity) from the decay of 203Hg to 203Tl is a well-characterized and widely used calibration standard for gamma spectrometers [1]. Its long half-life provides a stable, long-lived source that requires less frequent replacement compared to shorter-lived isotopes. The 279 keV peak is also used as a reference for quantifying mercury in samples via neutron activation analysis, where the induced 203Hg activity serves as the analytical signal [1].

Toxicokinetic Modeling of Methylmercury in Mammals

Comprehensive in vivo studies using 203Hg-labeled methylmercury have established quantitative benchmarks for absorption (59%), excretion (1.1% in urine), and tissue distribution (Kidney > Liver > Brain) in mammals [1]. This dataset is foundational for physiologically based pharmacokinetic (PBPK) models used in human health risk assessment for dietary methylmercury exposure. The 46.6-day half-life of 203Hg allows tracking of the label through multiple biological half-lives in the body, providing data on long-term retention and elimination that cannot be obtained with 197Hg (t₁/₂ = 2.7 days) [1].

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